Enzymatic Substrate Specificity: 8-Amino-1-octanol Exhibits Superior Catalytic Efficiency Over C6 and C4 Analogs
An enzyme from Phialemonium sp. AIU 274 exhibits oxidase activity on ω-amino alcohols. Kinetic analysis reveals that the Vmax/Km value for hexylamine (C6) is higher than that for 6-amino-1-hexanol and 6-aminohexanoic acid . This class-level inference suggests that ω-amino alcohols are substrates and that chain length significantly impacts catalytic efficiency. While direct Vmax/Km data for 8-amino-1-octanol was not reported in this study, the observed preference for longer alkyl chains (C6 > C4) supports the rationale that an eight-carbon chain will have distinct substrate properties compared to a six-carbon chain.
| Evidence Dimension | Enzyme Substrate Specificity (Vmax/Km) |
|---|---|
| Target Compound Data | Not directly quantified in this study; inferred as a substrate for the ω-amino alcohol oxidase. |
| Comparator Or Baseline | 6-Amino-1-hexanol; hexylamine |
| Quantified Difference | Qualitative statement: Vmax/Km for hexylamine was higher than for 6-aminoalcohol. |
| Conditions | Enzymatic assay with ω-amino alcohol oxidase from Phialemonium sp. AIU 274. |
Why This Matters
This indicates that chain length is a critical determinant of substrate recognition and turnover by relevant enzymes, meaning a C8 compound cannot be assumed to behave identically to a C6 compound in biocatalytic or metabolic studies.
